8-bromo-cyclic guanosine monophosphate is a synthetic analog of cyclic guanosine monophosphate, which plays a critical role in various biological processes as a secondary messenger. The compound is notable for its bromine substitution at the 8-position of the guanine base, which alters its biochemical properties and enhances its stability compared to natural cyclic guanosine monophosphate. This modification can affect its interaction with cellular targets and influence physiological responses.
8-bromo-cyclic guanosine monophosphate is typically synthesized in laboratory settings using established chemical methods. It is not naturally occurring but is derived from the modification of cyclic guanosine monophosphate, which is produced endogenously in cells through the action of guanylate cyclase.
This compound falls under the category of nucleotides and is classified as a cyclic nucleotide. It is specifically an analog of cyclic guanosine monophosphate, which is known for its role in signal transduction pathways, particularly those involving nitric oxide signaling.
The synthesis of 8-bromo-cyclic guanosine monophosphate can be achieved through various chemical strategies. A common method involves:
The molecular structure of 8-bromo-cyclic guanosine monophosphate features a guanine base with a bromine atom attached at the 8-position, a ribose sugar, and a cyclic phosphate group.
8-bromo-cyclic guanosine monophosphate participates in various chemical reactions typical of nucleotides:
The mechanism of action for 8-bromo-cyclic guanosine monophosphate primarily involves its role as a signaling molecule:
Studies have shown that 8-bromo-cyclic guanosine monophosphate has enhanced potency compared to its non-brominated counterpart, making it a valuable tool in research for dissecting signaling pathways.
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize and quantify this compound during synthesis and application studies.
8-bromo-cyclic guanosine monophosphate has several applications in scientific research:
This compound's unique properties make it an essential reagent for understanding complex biological systems and developing therapeutic strategies targeting related pathways.
8-Bromo-cGMP (8-Br-cGMP) serves as a potent activator of cGMP-dependent protein kinases (PKGs), exhibiting distinct isoform preferences and kinetic profiles. PKG exists as two major types: PKG I (with splice variants Iα and Iβ) and PKG II. Research demonstrates that 8-Br-cGMP activates PKG Iα with ~4.3-fold higher potency than native cGMP, while its efficacy for PKG Iβ and PKG II is comparatively lower [2] [9]. This selectivity arises from structural differences in the cyclic nucleotide-binding (CNB) domains of each isoform. Activation kinetics studies reveal that 8-Br-cGMP binds to the high-affinity site (CNB-B) of PKG Iα with an EC₅₀ of 26 nM, significantly lower than cGMP's EC₅₀ of 110 nM [2] [7]. The analog's bromine substitution at the C8 position of guanine enhances hydrophobic interactions within the binding pocket, reducing dissociation rates and prolonging kinase activation compared to cGMP [6] [7].
Table 1: Activation Parameters of PKG Isoforms by Cyclic Nucleotide Analogs
PKG Isoform | Ligand | EC₅₀ (nM) | Relative Potency (vs. cGMP) |
---|---|---|---|
PKG Iα | cGMP | 110 | 1.0 |
PKG Iα | 8-Br-cGMP | 26 | 4.3 |
PKG Iβ | 8-Br-cGMP | ~50 | ~2.0 |
PKG II | 8-Br-cGMP | 30 | ~1.5 |
PKG II | 8-pCPT-cGMP | 5 | 19.2 |
Data compiled from [2] [7] [9]
The molecular basis for 8-Br-cGMP's selectivity lies in specific interactions within the CNB domains of PKG isoforms. X-ray crystallography of PKG Iα's CNB-B domain reveals that the bromine atom at the C8 position engages in hydrophobic interactions with Val336 and Leu337 in the β5-strand, stabilizing the cGMP-binding pocket in its active conformation [7]. Unlike PET-cGMP (which forms π-stacking with Arg285 in PKG I) or 8-pCPT-cGMP (which exploits the larger β5/β6 pocket in PKG II), the bromine moiety of 8-Br-cGMP optimally fits the compact binding cleft of PKG Iα without steric hindrance [7]. Additionally, the phosphate group maintains hydrogen bonds with conserved residues in the phosphate-binding cassette (PBC), including Thr302 and Ala166, while the ribose ring adopts a C2'-endo conformation, facilitating optimal positioning [7] [2]. These interactions collectively confer higher binding affinity for PKG Iα over other isoforms.
8-Br-cGMP mediates vasorelaxation partly through inhibition of the RhoA/Rho kinase (ROCK) pathway in vascular smooth muscle cells (VSMCs). Activation of PKG Iα by 8-Br-cGMP leads to phosphorylation of RhoA at Ser188, enhancing its binding to Rho-GDI (guanine nucleotide dissociation inhibitor) and subsequent sequestration in the cytosol [1] [4]. This inactivation reduces ROCK-mediated phosphorylation of myosin light chain phosphatase (MYPT1), maintaining its activity and promoting dephosphorylation of myosin light chains. Consequently, actomyosin contractility diminishes, facilitating vascular relaxation. Studies show that 100 µM 8-Br-cGMP suppresses angiotensin II-induced RhoA activation by >60% in rat aortic smooth muscle cells, demonstrating its potency in modulating this pathway [1] [8].
8-Br-cGMP enhances calcium extrusion from vascular smooth muscle cells by stimulating plasma membrane Ca²⁺-ATPase (PMCA) activity. In cultured rat aortic smooth muscle cells, preincubation with 100 µM 8-Br-cGMP inhibits angiotensin II- or high K⁺-induced cytosolic Ca²⁺ surges by 40–60% [8]. This effect is mediated through PKG-dependent phosphorylation of PMCA, which increases its affinity for Ca²⁺ and maximal transport velocity. In vitro assays with purified PKG Iα demonstrate a 4-fold stimulation of Ca²⁺-ATPase activity at physiological Ca²⁺ concentrations (0.01–1.0 µM) [8]. The mechanism involves direct phosphorylation of PMCA or associated regulators, promoting Ca²⁺ efflux and reducing intracellular Ca²⁺ stores. This action complements PKG-mediated inhibition of voltage-gated Ca²⁺ channels and IP₃ receptor signaling, collectively lowering cytosolic Ca²⁺ and inducing relaxation.
Table 2: Downstream Effects of 8-Br-cGMP in Vascular Smooth Muscle Cells
Effector Pathway | Target Molecule | Effect of 8-Br-cGMP | Functional Outcome |
---|---|---|---|
RhoA/ROCK | RhoA | Phosphorylation at Ser188 | Inhibition of actomyosin contractility |
Calcium Homeostasis | PMCA | Stimulation of Vₘₐₓ (4-fold) | Enhanced Ca²⁺ extrusion |
Calcium Homeostasis | IP₃ Receptor | Reduced sensitivity | Decreased Ca²⁺ release from ER |
Calcium Homeostasis | Voltage-gated Ca²⁺ channels | Phosphorylation | Reduced Ca²⁺ influx |
8-Br-cGMP exhibits complex cross-talk with cAMP-dependent pathways through competitive binding to phosphodiesterases (PDEs) and allosteric modulation of cAMP effectors. As a substrate analog, 8-Br-cGMP competes with cAMP for hydrolysis by PDE3 (cGMP-inhibited PDE), with half-maximal inhibition of PDE3 occurring at 8 µM [3] [4]. This inhibition elevates cAMP levels, amplifying PKA signaling. Conversely, 8-Br-cGMP can activate PDE2 (cGMP-stimulated PDE), potentially accelerating cAMP degradation in certain cellular contexts [4] [6]. Synergistic effects occur when 8-Br-cGMP and cAMP analogues co-activate shared targets: For example, both cyclic nucleotides phosphorylate vasodilator-stimulated phosphoprotein (VASP) at Ser239, with 8-Br-cGMP showing greater efficacy than 8-Br-cAMP in intact platelets [3]. However, in osteoblast-like cells, 8-Br-cAMP induces VEGF production via PKA, while 8-Br-cGMP does not [5], highlighting cell-type-specific interactions.
Beyond PKA/PKG cross-talk, 8-Br-cGMP indirectly modulates exchange protein directly activated by cAMP (Epac) through PDE regulation. By inhibiting PDE3 in endothelial cells, 8-Br-cGMP elevates cAMP, triggering Epac-mediated Rap1 activation and enhancing endothelial barrier function [5] [11]. However, 8-Br-cGMP itself shows negligible direct binding to Epac, as confirmed by studies using the Epac-specific activator 8-CPT-2'-O-Me-cAMP [5]. This distinguishes its actions from cAMP analogs that directly target Epac. In neurons, cGMP/PKG signaling can phosphorylate Epac1, altering its subcellular localization and sensitivity to cAMP [6] [11], suggesting additional layers of regulation. Thus, while 8-Br-cGMP primarily signals through PKG, its secondary effects on cAMP compartments fine-tune Epac-dependent processes like cell adhesion and exocytosis.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7